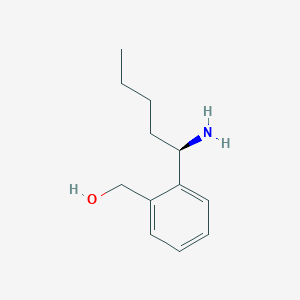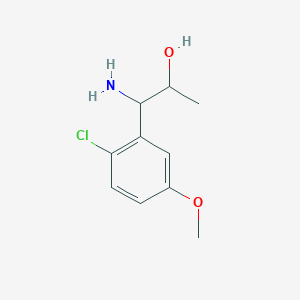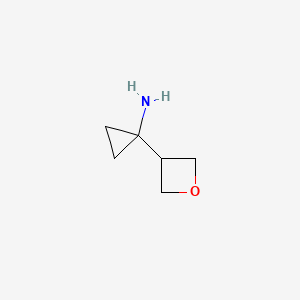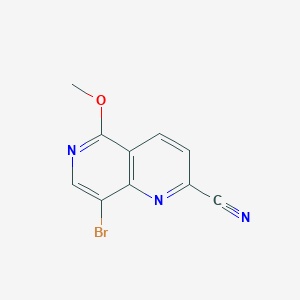
2-(3-Cyanophenyl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Cyanophenyl)-2-fluoroacetic acid is an organic compound with the molecular formula C9H6FNO2 It is characterized by the presence of a cyano group (-CN) and a fluoro group (-F) attached to a phenyl ring, which is further connected to an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 2-(3-Cyanophenyl)-2-fluoroacetic acid may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to achieve high yields and purity. The process may also include steps for purification and isolation of the final product to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Cyanophenyl)-2-fluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can facilitate reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2-(3-Cyanophenyl)-2-fluoroacetic acid has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 2-(3-Cyanophenyl)-2-fluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyano and fluoro groups can influence the compound’s reactivity and binding affinity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Cyanophenylacetic acid: Similar structure but lacks the fluoro group.
2-Fluoroacetic acid: Contains the fluoro group but lacks the cyano group.
Phenylacetic acid: Lacks both the cyano and fluoro groups.
Uniqueness
2-(3-Cyanophenyl)-2-fluoroacetic acid is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C9H6FNO2 |
|---|---|
Poids moléculaire |
179.15 g/mol |
Nom IUPAC |
2-(3-cyanophenyl)-2-fluoroacetic acid |
InChI |
InChI=1S/C9H6FNO2/c10-8(9(12)13)7-3-1-2-6(4-7)5-11/h1-4,8H,(H,12,13) |
Clé InChI |
ULIYRDLQGIWOLI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(C(=O)O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-6,6-dimethyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13056589.png)
![(E)-1-(2-methylpropane-2-sulfonyl)-N-[4-(trifluoromethyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13056598.png)
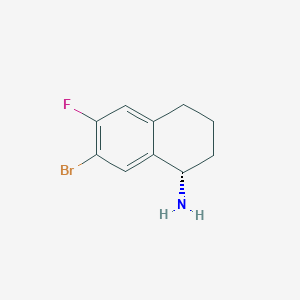
methylidene}aminothiophene-2-carboxylate](/img/structure/B13056605.png)
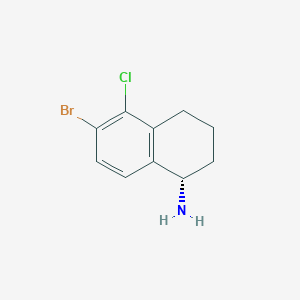
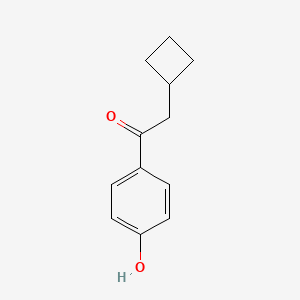
![3-[4-(Phenylmethanesulfonamido)phenoxy]thiophene-2-carboxylicacid](/img/structure/B13056631.png)
![3-[[(5S,7R)-3-ethyl-1-adamantyl]oxy]propan-1-ol](/img/structure/B13056635.png)
